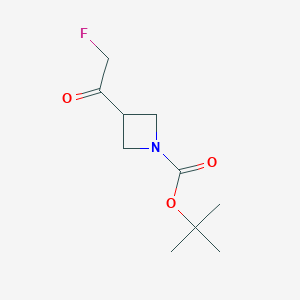

叔丁基 3-(2-氟乙酰基)氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

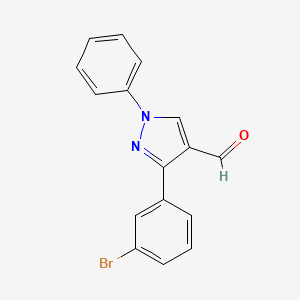

The tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate is a compound that falls within the category of azetidine derivatives, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for the synthesis of various biologically active molecules. The tert-butyl group serves as a protecting group for the carboxylate, enhancing the molecule's stability and reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl azetidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides insight into the synthetic routes available for creating bifunctional azetidine derivatives with potential for further selective derivatization . Another study describes the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which showcases the transformation of aziridine derivatives, a closely related class of nitrogen heterocycles, into functionalized building blocks for amino alcohols and polyamines . These synthetic approaches are relevant to the tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate, as they highlight the versatility and reactivity of azetidine and aziridine rings in chemical synthesis.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their reactivity and potential applications. For example, the structure of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine and its derivative, an investigative anticancer agent, was determined using single crystal X-ray diffraction, revealing important details about the azetidine ring conformation and the effects of substituents on the ring's hybridization . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated, providing insights into the stereochemistry and crystallographic properties of cyclic amino acid esters . These studies underscore the importance of structural analysis in understanding the properties and potential applications of azetidine derivatives.

Chemical Reactions Analysis

Azetidine and aziridine rings are known for their participation in various chemical reactions. The silylmethyl-substituted aziridine and azetidine compounds have been shown to act as masked 1,3- and 1,4-dipoles in formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of diverse heterocyclic products . This reactivity is indicative of the potential chemical transformations that tert-butyl azetidine derivatives can undergo, including the tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl azetidine derivatives are influenced by their molecular structure and substituents. The introduction of fluorinated groups, as seen in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, can significantly alter the compound's properties, such as its lipophilicity and reactivity, making it a valuable building block in medicinal chemistry . Additionally, the use of fluorous derivatives of tert-butyl alcohol as protecting groups for carboxylic acids in fluorous synthesis demonstrates the versatility of tert-butyl groups in modifying the solubility and phase behavior of the protected compounds . These properties are essential for the practical application of tert-butyl azetidine derivatives in chemical synthesis and drug development.

科学研究应用

药物化学中的合成和改性

叔丁基 3-(2-氟乙酰基)氮杂环丁烷-1-羧酸酯和相关化合物已广泛用于药物化学中,用于合成各种杂环化合物。这些化合物对于开发药物和理解肽活性至关重要。例如,涉及叔丁基酯的 enantiopure 3-取代氮杂环丁烷-2-羧酸的合成,是研究构象对肽活性影响的工具 (Sajjadi & Lubell, 2008)。此外,合成叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯(一种双功能化合物)为获得与哌啶环系统互补的化学空间的新化合物提供了一个平台 (Meyers 等人,2009)。

药物开发中的氮杂环丁烷衍生物

氮杂环丁烷衍生物,包括叔丁基 3-(2-氟乙酰基)氮杂环丁烷-1-羧酸酯,在药物开发中发挥着重要作用。用作药物化学中构建模块的受保护的 3-卤代氮杂环丁烷的制备说明了它们在创建高价值的氮杂环丁烷-3-羧酸衍生物中的重要性 (Ji, Wojtas, & Lopchuk, 2018)。硼烷 N-((S)-1'-苯乙基)氮杂环丁烷-2-羧酸酯配合物的碱促进非对映选择性 α-烷基化是另一个例子,它可以生产光学活性 α-取代氮杂环丁烷-2-羧酸酯 (Tayama, Nishio, & Kobayashi, 2018)。

在成像和受体研究中的应用

叔丁基 3-(2-氟乙酰基)氮杂环丁烷-1-羧酸酯衍生物也用于成像研究和受体结合研究。3-[(2S)-氮杂环丁-2-基甲氧基]-5-[11C]-甲基吡啶(A-85380 的类似物)通过 Stille 偶联的合成,是这些化合物如何有助于理解尼古丁受体的示例 (Karimi & Långström, 2002)。

结构研究和生物活性

对 1-叔丁基-3-羟甲基-3-硝基氮杂环丁烷及其衍生物等结构的研究提供了对这些化合物生物活性的见解。例如,对 1-溴乙酰基-3,3-二硝基氮杂环丁烷(一种研究性抗癌剂)的研究有助于理解这些结构在潜在治疗应用中的作用 (Deschamps, Cannizzo, & Straessler, 2013)。

在抗菌剂中的用途

一些叔丁基氮杂环丁烷衍生物已因其抗菌活性而被研究。7-取代-1-叔丁基-6-氟喹诺酮-3-羧酸和 1-叔丁基-6-氟-1,8-萘啶-3-羧酸的合成和构效关系表明它们具有作为有效抗菌剂的潜力 (Bouzard 等人,1989)。

作用机制

The mechanism of action for Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery. For specific information, it’s recommended to refer to biochemistry or pharmacology resources .

安全和危害

The safety information for Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate includes several hazard statements: H302, H314, H335 . These indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFZPCCHIZZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-fluoroacetyl)azetidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B3020011.png)

![N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020014.png)

![4-(isopropylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3020019.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)